molecular formula C9H11NOS2 B2923771 4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 341967-86-0

4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No. B2923771
CAS RN: 341967-86-0
M. Wt: 213.31
InChI Key: CCTGONYYLHRNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound that has attracted significant attention in scientific research. This compound is of interest due to its potential applications in the fields of medicine, pharmacology, and biochemistry. In

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of thieno[3,2-f][1,4]thiazepin derivatives in synthesizing heterocyclic compounds. For instance, thieno[2,3-b]thiophenes have been utilized in reactions with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives. These derivatives have applications in developing new chemical entities with potential biological activities. The study also explored the formation of diazepino and thiazepino derivatives through cycloaddition reactions, showcasing the versatility of these compounds in synthesizing complex heterocycles (Khodairy & El-Saghier, 2011).

Antimicrobial Agent Development

Another research avenue involves the development of antimicrobial agents. A study described the efficient synthesis of 1,5-Benzothiazepines via Michael addition, which resulted in novel derivatives exhibiting potent antimicrobial activities. This synthesis method, enhanced by ultrasound irradiation, highlights the compound's role in generating new antimicrobial agents (Chate et al., 2011).

Corrosion Inhibition

Benzothiazepine derivatives have also been investigated for their corrosion inhibition properties. A study synthesized specific benzothiazepines and evaluated their effectiveness in protecting mild steel in an acidic medium. The findings suggest that these compounds can significantly inhibit corrosion, offering a potential application in materials science (Sasikala, Parameswari, & Chitra, 2016).

Fluorescent Probe Development

Furthermore, the structural framework of thieno[3,2-f][1,4]thiazepin derivatives has been utilized in the design of fluorescent probes for biological applications. A study focused on developing a colorimetric and ratiometric fluorescent probe capable of detecting biothiols in living cells. This research underscores the compound's relevance in creating diagnostic tools for biological and medical research (Wang et al., 2017).

Electrochromic Materials

Lastly, the synthesis and electrochemical polymerization of monomers related to the thieno[3,2-f][1,4]thiazepin structure have been explored for creating electrochromic materials. These materials exhibit multielectrochromic behavior and stability, indicating their potential use in electrochromic devices and smart windows (Cansu-Ergun & Önal, 2018).

properties

IUPAC Name

4-ethyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS2/c1-2-10-4-6-13-9-7(8(10)11)3-5-12-9/h3,5H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTGONYYLHRNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCSC2=C(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.